Methyl 3-(3,5-dimethylphenyl)-3-oxopropanoate
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Overview
Description
Methyl 3-(3,5-dimethylphenyl)-3-oxopropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a methyl ester group attached to a 3-oxopropanoate moiety, which is further substituted with a 3,5-dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(3,5-dimethylphenyl)-3-oxopropanoate typically involves the esterification of 3-(3,5-dimethylphenyl)-3-oxopropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation and recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-(3,5-dimethylphenyl)-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products Formed:
Oxidation: Formation of 3-(3,5-dimethylphenyl)-3-oxopropanoic acid.
Reduction: Formation of 3-(3,5-dimethylphenyl)-3-hydroxypropanoate.
Substitution: Formation of substituted aromatic derivatives, such as 3-(3,5-dimethyl-4-nitrophenyl)-3-oxopropanoate.
Scientific Research Applications
Methyl 3-(3,5-dimethylphenyl)-3-oxopropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-(3,5-dimethylphenyl)-3-oxopropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active 3-(3,5-dimethylphenyl)-3-oxopropanoic acid, which can then interact with biological targets. The aromatic ring and the oxo group contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Methyl 3-(3,5-dimethylphenyl)-3-oxopropanoate can be compared with other similar compounds, such as:
Methyl 3-(3,5-dimethylphenyl)-3-hydroxypropanoate: This compound has a hydroxyl group instead of an oxo group, which affects its reactivity and applications.
Ethyl 3-(3,5-dimethylphenyl)-3-oxopropanoate: The ethyl ester variant has different physical properties and may be used in different synthetic applications.
3-(3,5-Dimethylphenyl)-3-oxopropanoic acid: The free acid form is more reactive and can be used in different types of chemical reactions.
The uniqueness of this compound lies in its specific ester structure, which provides distinct reactivity and applications compared to its analogs.
Properties
Molecular Formula |
C12H14O3 |
---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
methyl 3-(3,5-dimethylphenyl)-3-oxopropanoate |
InChI |
InChI=1S/C12H14O3/c1-8-4-9(2)6-10(5-8)11(13)7-12(14)15-3/h4-6H,7H2,1-3H3 |
InChI Key |
RAQJNYQIAYZOGY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)CC(=O)OC)C |
Origin of Product |
United States |
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